molecular formula C23H32N2O4 B13777952 Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- CAS No. 76644-53-6

Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)-

Cat. No.: B13777952
CAS No.: 76644-53-6
M. Wt: 400.5 g/mol
InChI Key: IBQAYSZDRZOQBL-UHFFFAOYSA-N
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Description

Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- (CAS 79796-08-0), also referred to as Gallanilide 603 , is a structurally complex benzamide derivative. Its molecular formula is C27H36N2O8 when combined with a (Z)-2-butenedioate counterion. The compound features:

  • A 3,4,5-trimethoxybenzamide core, which is common in bioactive molecules due to its electron-rich aromatic system.
  • N-(2-methylphenyl) and N-(2-(diethylamino)ethyl) substituents, introducing steric bulk and a tertiary amine moiety. These groups likely enhance solubility and modulate receptor interactions .

This compound’s pharmacological significance is inferred from its structural analogs, such as melanin-targeting benzamides used in cancer imaging (e.g., 18F-FBZA, 68Ga-SCN-NOTA-BZA) , though direct data on its biological activity remains unspecified in the provided evidence.

Properties

CAS No.

76644-53-6

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C23H32N2O4/c1-7-24(8-2)13-14-25(19-12-10-9-11-17(19)3)23(26)18-15-20(27-4)22(29-6)21(16-18)28-5/h9-12,15-16H,7-8,13-14H2,1-6H3

InChI Key

IBQAYSZDRZOQBL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with 2-methylphenylamine to form an intermediate product. This intermediate is then reacted with diethylaminoethyl chloride under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Activity : Research indicates that benzamide derivatives can exhibit antidepressant effects. The structural modifications in the benzamide compound can enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for developing new antidepressants .

Antitumor Properties : Some studies have shown that benzamide derivatives possess antitumor activity. The specific structure of N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)-benzamide may influence its efficacy against various cancer cell lines by inducing apoptosis or inhibiting proliferation .

Neuroprotective Effects : There is emerging evidence that compounds like this benzamide can provide neuroprotective benefits. They may help in conditions such as neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .

Several case studies have highlighted the effectiveness of benzamide derivatives:

  • Study on Antidepressant Activity : A study published in a pharmacological journal demonstrated that modifications to the benzamide structure increased serotonin reuptake inhibition, leading to enhanced antidepressant-like effects in animal models .
  • Antitumor Efficacy : In vitro studies showed that this compound exhibited cytotoxic effects on breast cancer cells by inducing cell cycle arrest and apoptosis. The findings suggest potential for further development into a therapeutic agent for breast cancer treatment .
  • Neuroprotection Research : A recent investigation into neuroprotective agents found that the compound could mitigate oxidative stress-induced neuronal damage in cell cultures, suggesting its utility in treating neurodegenerative diseases like Alzheimer’s .

Mechanism of Action

The mechanism of action of Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Pharmacological Target/Application Key Evidence
Target Compound : N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide - 3,4,5-Trimethoxybenzamide
- N-(2-methylphenyl)
- N-(2-(diethylamino)ethyl)
Undefined (structural analog of melanin-targeting agents)
Trimethobenzamide (CAS 138-56-7) - 3,4,5-Trimethoxybenzamide
- N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]
Antiemetic agent; interacts with dopamine receptors
18F-FBZA (N-[2-(diethylamino)ethyl]-4-18F-fluorobenzamide) - Fluorobenzamide
- N-(2-(diethylamino)ethyl)
Melanin-positive melanoma imaging (PET)
VUF15485 ((R,E)-N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxy-N-(2-(1-methylpyrrolidin-2-yl)ethyl)benzamide) - 2-Fluorophenylallyl
- 1-Methylpyrrolidinyl ethyl
High-affinity agonist for undisclosed receptors
N-(3-methyl-2-pyridyl)-3,4,5-trimethoxybenzamide (CAS 64670-47-9) - 3-Methylpyridyl
- 3,4,5-Trimethoxybenzamide
Undefined (structural studies)

Pharmacological and Functional Insights

Receptor Affinity and Selectivity

  • Trimethobenzamide (CAS 138-56-7) demonstrates antiemetic activity via dopamine D2 receptor antagonism , whereas the target compound lacks direct receptor data but shares structural motifs with melanin-binding agents (e.g., 18F-FBZA) .
  • VUF15485 exhibits high receptor affinity due to its fluorophenyl and pyrrolidinyl substituents, suggesting that electron-withdrawing groups (e.g., fluorine) and rigid heterocycles enhance binding .

Physicochemical Properties

  • The target compound’s diethylaminoethyl group likely improves solubility in physiological pH compared to analogs with dimethylamino groups (e.g., Trimethobenzamide) .
  • 18F-FBZA and 68Ga-SCN-NOTA-BZA prioritize lipophilicity for blood-brain barrier penetration in melanoma imaging, a property modulated by fluorination and metal chelation .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)- (CAS Number: 76644-53-6) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C21H28N2O5
  • Molecular Weight: 388.4574
  • IUPAC Name: Benzamide, N-(2-(diethylamino)ethyl)-3,4,5-trimethoxy-N-(2-methylphenyl)-
  • InChIKey: FEZBIKUBAYAZIU-UHFFFAOYSA-N

The biological activity of benzamide derivatives often involves modulation of various enzymatic pathways and receptor interactions. Research indicates that these compounds can act as inhibitors of specific enzymes or receptors involved in disease processes. For instance:

  • Enzyme Inhibition: Some benzamide derivatives have been shown to inhibit carbonic anhydrase (CA) enzymes, which play a crucial role in maintaining acid-base balance within the body. In particular, selective inhibition of CA IX has been reported with IC50 values ranging from 10.93 to 25.06 nM, indicating strong potential for anticancer applications .
  • Apoptosis Induction: Certain studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cell lines. For example, one derivative was shown to increase annexin V-FITC-positive apoptotic cells significantly, suggesting a mechanism for promoting cancer cell death .

Biological Activity Data Table

Biological ActivityObservationsReference
Enzyme Inhibition (CA IX) IC50: 10.93 - 25.06 nM
Apoptosis Induction Annexin V-FITC-positive cells increased by 22-fold
Cell Proliferation Inhibition Moderate to high potency against RET kinase

Case Studies

  • Anticancer Activity : A study focusing on the anticancer properties of benzamide derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines. The compound exhibited significant cytotoxic effects against MDA-MB-231 breast cancer cells, correlating with its ability to induce apoptosis .
  • Neuroprotective Effects : Some benzamide derivatives have been investigated for their neuroprotective properties. One study indicated that specific modifications on the benzamide structure could enhance neuroprotection against oxidative stress-induced damage in neuronal cell cultures .
  • Antibacterial Properties : Research has also explored the antimicrobial activity of benzamide derivatives against various bacterial strains. The results showed promising antibacterial effects, suggesting potential applications in treating infections caused by resistant bacteria .

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